[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
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Overview
Description
[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that features a cyclohexylphenyl group attached to a dichloropyridine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This method is favored due to its mild reaction conditions and high functional group tolerance .
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Step 1: Preparation of 3,6-Dichloropyridine-2-carboxylic Acid
- React 3,6-dichloropyridine with carbon dioxide in the presence of a base to form 3,6-dichloropyridine-2-carboxylic acid.
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Step 2: Formation of the Ester
- Esterify 3,6-dichloropyridine-2-carboxylic acid with 2-(4-cyclohexylphenyl)-2-oxoethanol under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylphenyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexylphenyl ketones or carboxylic acids.
Reduction: Formation of 2-(4-cyclohexylphenyl)-2-hydroxyethyl derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyridine: A simpler analog with similar reactivity but lacking the cyclohexylphenyl group.
3,5-Dichloropyridine: Another analog with different substitution patterns on the pyridine ring.
Pentachloropyridine: A highly chlorinated analog with increased reactivity towards nucleophiles.
Uniqueness
The uniqueness of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate lies in its combination of a cyclohexylphenyl group with a dichloropyridine moiety. This structure imparts specific chemical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
[2-(4-cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO3/c21-16-10-11-18(22)23-19(16)20(25)26-12-17(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-11,13H,1-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEYYWUBVJGZFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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